

# Application Notes: LNA®-G for Targeting G-Quadruplex Structures

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## Compound of Interest

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## Introduction

G-quadruplexes (G4s) are non-canonical secondary structures formed in guanine-rich sequences of DNA and RNA.[1][2][3] These four-stranded structures are stabilized by Hoogsteen hydrogen bonds within a square planar arrangement of four guanine bases (a G-tetrad), which are further stabilized by a central cation.[2] G4 structures are prevalent in key genomic regions, including oncogene promoters (e.g., c-MYC, c-KIT) and telomeres, where they play significant roles in regulating gene expression, replication, and maintaining genomic stability.[2][4][5] Their involvement in critical cellular processes makes them attractive targets for therapeutic intervention, particularly in oncology.

Locked Nucleic Acid (LNA) is a class of modified nucleic acid analogues where the ribose sugar is conformationally "locked" by a methylene bridge between the 2'-oxygen and the 4'-carbon.[6][7] This structural constraint confers unprecedented thermal stability and high binding affinity to LNA-containing oligonucleotides when hybridized to complementary DNA or RNA strands.[6][7] Incorporating LNA guanosine (LNA-G) into oligonucleotides provides a powerful tool for specifically targeting and modulating the function of G-quadruplexes through two primary mechanisms:

- **G4 Disruption (Invasion):** Short, LNA-modified oligonucleotides complementary to a G4-forming sequence can act as "invader" probes.[1] Due to their high affinity, these probes can efficiently disrupt the G4 structure by shifting the dynamic equilibrium that exists between the G4 and its complementary C-rich strand toward the formation of a more stable LNA-DNA

duplex.[1] This mechanism can be exploited to activate gene expression when a G4 structure is acting as a transcriptional repressor.[1]

- **G4 Stabilization and Engineering:** When LNA-G is incorporated directly into a G-quadruplex forming sequence, it can significantly enhance the thermal stability and influence the topology of the resulting G4 structure.[8][9] This is particularly useful in the design of G4-based aptamers and biosensors, where a stable and specific conformation is required for function.[8]

These application notes provide an overview of the use of LNA-G for targeting G4s and detailed protocols for the design and validation of LNA-based probes.

## Quantitative Data Summary

The strategic placement of LNA-G modifications is critical for achieving the desired effect on G-quadruplex structures. The following tables summarize the observed effects of LNA-G incorporation from published studies.

Table 1: Effect of LNA-G Probes on G-Quadruplex Disruption

| Target G4          | LNA Probe Design                            | Key Observation  | Reference |
|--------------------|---|--|-----------|
| c-KIT1 Promoter G4 | Short (10 nt) LNA-modified "invader" probes | <b>Strategic positioning of LNA modifications significantly accelerates the rate of G4 disruption compared to unmodified DNA probes.</b> | [1]       |
| c-KIT1 Promoter G4 | LNA invader probes                          | Relieves replication-dependent polymerase stalling at the G4 site in a single-step extension assay.                                      | [1]       |

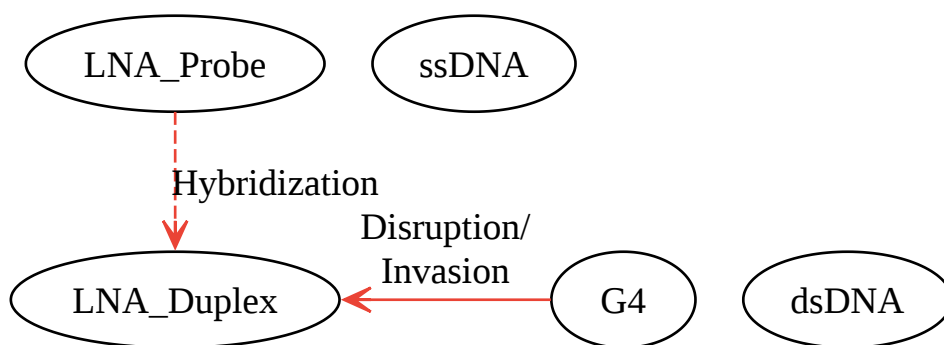
| c-KIT1 Promoter G4 | LNA invader probes | Enhances c-KIT expression in a dual-luciferase cellular assay to levels similar to a G4-mutated promoter. [\[1\]](#) |

Table 2: Effect of LNA-G Incorporation on G-Quadruplex Stability and Conformation

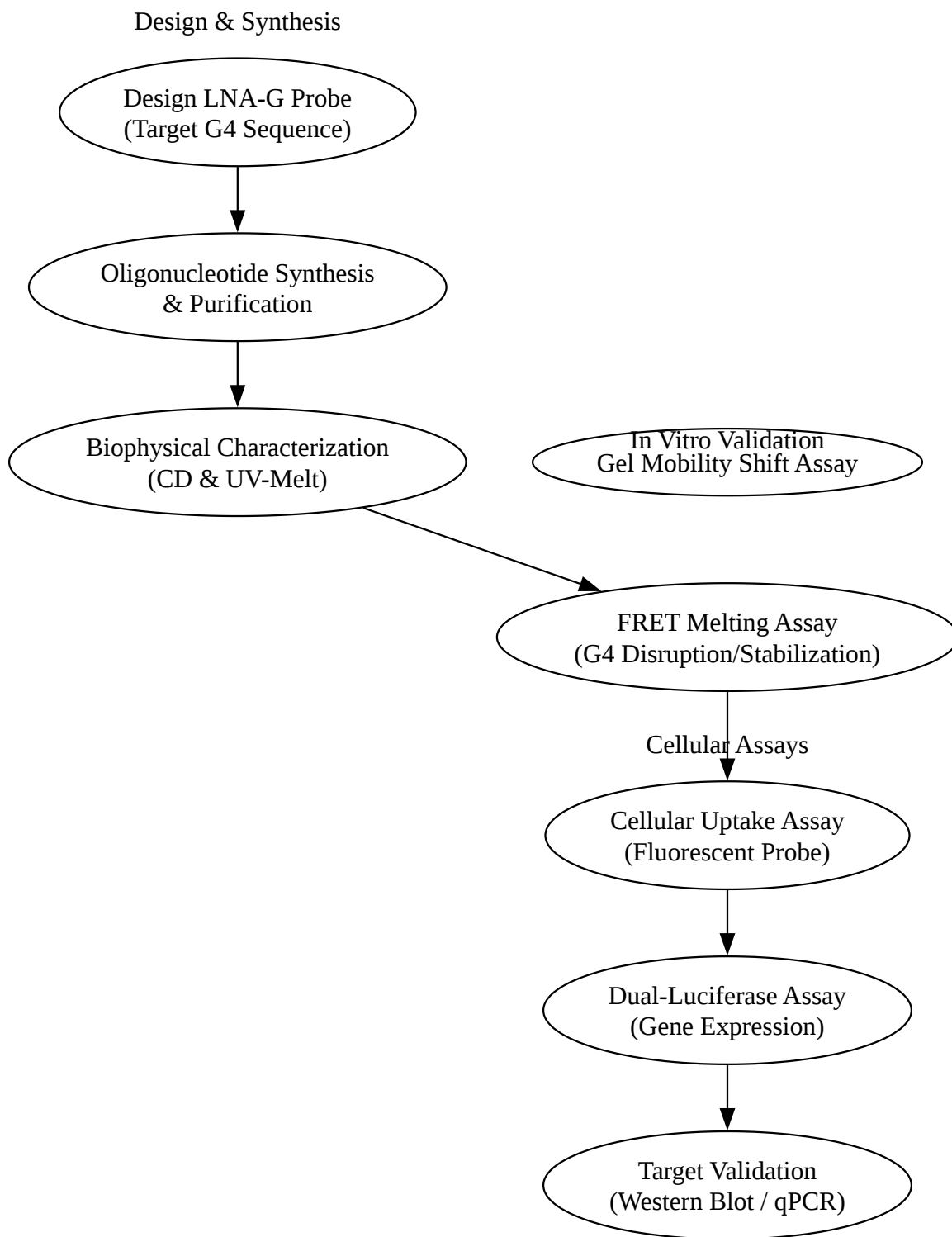
| G4 Scaffold    | LNA-G Position                        | Effect on Thermal Stability (T <sub>m</sub> )                   | Conformational Change  | Reference                               |
|----------------|---------------------------------------|---|--|---|
| Parallel (4+0) | Within G-tracts ('anti' conformation) | Generally stabilizing   | Preserves parallel G4 conformation                               | <a href="#">[9]</a>                     |
| Parallel (4+0) | Before short propeller loops          | Detrimental to stability  | Disrupts native conformation                                     | <a href="#">[9]</a>                     |
| Hybrid (3+1)   | 'syn' conformation positions          | Tends to push equilibrium towards a fully parallel G4 structure | Induces refolding to parallel or other topologies (e.g., V-loop) | <a href="#">[8]</a> <a href="#">[9]</a> |
| Hybrid (3+1)   | 'anti' conformation positions         | Variable; can be disruptive depending on location (e.g., G22)   | Can disrupt the native (3+1) conformation                        | <a href="#">[9]</a>                     |

| General | N/A | Each LNA base incorporation can increase T<sub>m</sub> by approximately 2-4°C in a duplex. | N/A [\[10\]](#) |

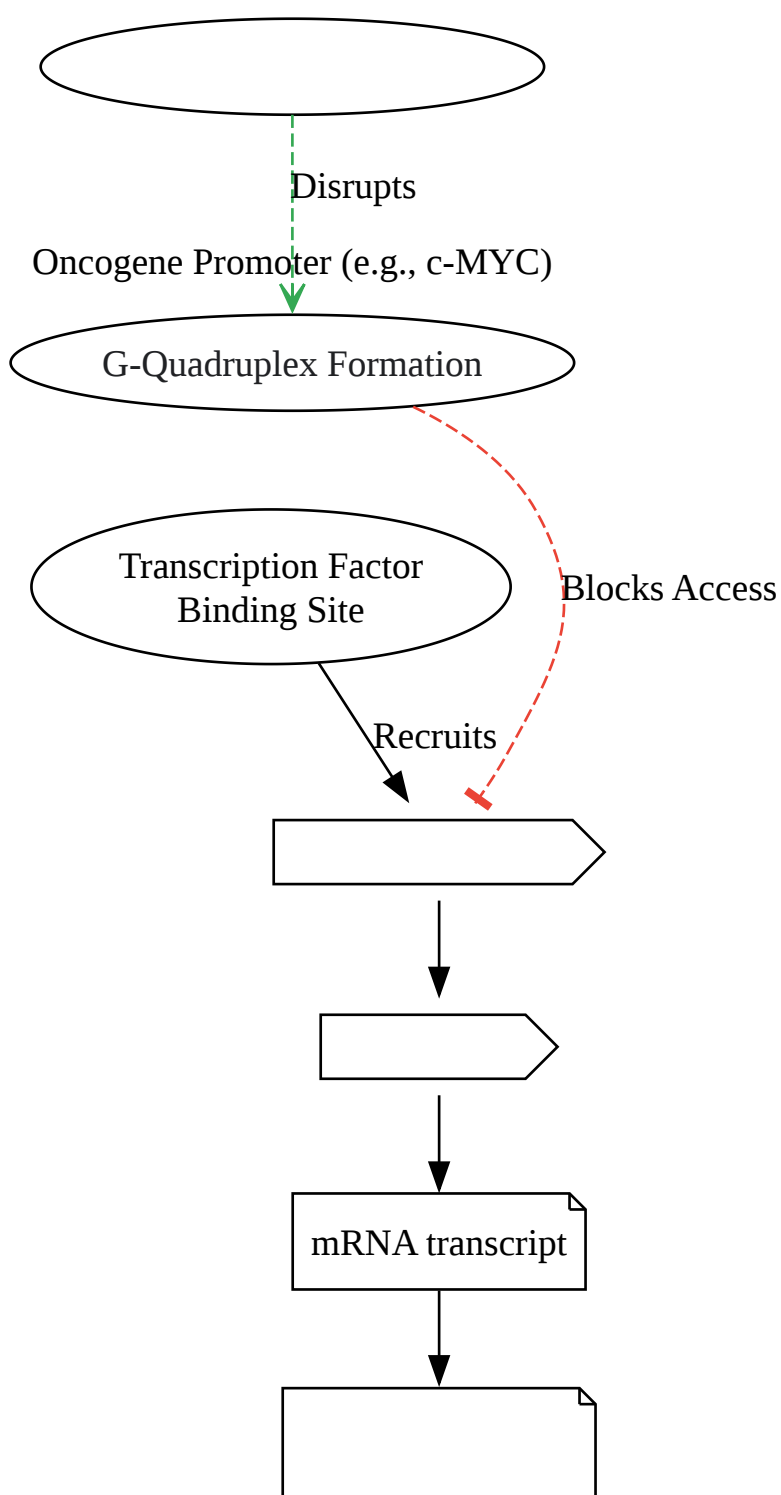
## Visualizations: Mechanisms and Workflows



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## Experimental Protocols

## Protocol 1: Biophysical Characterization by CD and UV-Melting Spectroscopy

This protocol is used to confirm the formation of a G-quadruplex structure and to assess its thermal stability in the presence and absence of an LNA-G probe.

### A. Circular Dichroism (CD) Spectroscopy

- Sample Preparation:
  - Anneal the G4-forming oligonucleotide (e.g., 5  $\mu$ M) in a potassium-containing buffer (e.g., 10 mM Lithium Cacodylate pH 7.2, 100 mM KCl).
  - Heat the sample to 95°C for 5 minutes, then slowly cool to room temperature overnight to ensure proper folding.
  - For testing LNA probes, co-anneal the G4 oligonucleotide with a stoichiometric equivalent of the LNA probe.
- Data Acquisition:
  - Record CD spectra from 320 nm to 220 nm at 25°C using a quartz cuvette with a 1 cm path length.
  - A characteristic spectrum for a parallel G4 shows a positive peak around 260 nm and a negative peak around 240 nm.<sup>[9]</sup> An anti-parallel G4 typically shows a peak around 295 nm.
  - Collect a baseline spectrum of the buffer alone and subtract it from the sample spectra.

### B. UV-Melting (Thermal Denaturation)

- Sample Preparation: Prepare samples as described for CD spectroscopy.
- Data Acquisition:
  - Monitor the absorbance of the sample at 295 nm (characteristic for G-quadruplex melting) while increasing the temperature from 25°C to 95°C at a slow ramp rate (e.g., 0.5-

1.0°C/min).[1]

- Record absorbance data at small intervals (e.g., every 0.1°C).
- The melting temperature ( $T_m$ ) is the temperature at which 50% of the G4 structure is unfolded. This is determined by finding the maximum of the first derivative of the melting curve.
- A significant increase in  $T_m$  upon addition of a compound indicates stabilization, whereas a change in the melting profile upon addition of an LNA invader probe indicates disruption and formation of a duplex.

## Protocol 2: FRET-Based G4 Disruption Assay

This assay quantitatively measures the ability of an LNA-G invader probe to disrupt a pre-formed G-quadruplex in real-time.[1][11][12]

- Materials:
  - G4 Oligonucleotide: A G4-forming sequence dually labeled with a FRET pair, typically FAM (donor) at the 5'-end and TAMRA (acceptor) at the 3'-end.[1][11] When the G4 is folded, the ends are in close proximity, leading to high FRET (low donor fluorescence).
  - LNA-G Probe: Unlabeled LNA-modified oligonucleotide complementary to the G4 sequence.
  - Assay Buffer: Potassium-containing buffer (e.g., 10 mM Tris-HCl pH 7.4, 100 mM KCl).
- Procedure:
  - Prepare the dually-labeled G4 oligonucleotide (e.g., 200 nM final concentration) in the assay buffer. Anneal by heating to 95°C for 5 min and slow cooling.
  - Dispense the folded G4 solution into wells of a 96- or 384-well plate.
  - Measure the baseline fluorescence of the FAM donor (Excitation: ~485 nm, Emission: ~520 nm).

- Add the LNA-G invader probe (at various concentrations) to the wells to initiate the disruption reaction.
- Monitor the increase in FAM fluorescence over time using a plate reader. As the LNA probe disrupts the G4 and forms a linear duplex, the FAM and TAMRA are separated, FRET is lost, and donor fluorescence increases.
- Data Analysis:
  - Plot the change in fluorescence intensity against time.
  - Fit the kinetic data to an appropriate model (e.g., single exponential) to determine the rate of G4 disruption ( $k_{obs}$ ) for each LNA probe concentration.

## Protocol 3: Dual-Luciferase Reporter Assay for Cellular Activity

This cell-based assay is used to determine if an LNA-G probe can modulate the expression of a gene regulated by a G-quadruplex in its promoter.<sup>[1]</sup>

- Plasmid Constructs:
  - Reporter Plasmid: A plasmid containing the Firefly luciferase gene under the control of a promoter containing the target G4 sequence (e.g., the c-KIT promoter).
  - Control Plasmid: A plasmid constitutively expressing Renilla luciferase, used for normalization of transfection efficiency.
- Cell Culture and Transfection:
  - Plate cells (e.g., HeLa or a relevant cancer cell line) in a 24- or 48-well plate and allow them to adhere.
  - Co-transfect the cells with the Firefly reporter plasmid and the Renilla control plasmid using a suitable transfection reagent.
  - After 4-6 hours, replace the transfection medium with a fresh medium containing the LNA-G probe or a non-targeting control LNA oligonucleotide at the desired concentration. The

delivery of "naked" LNA oligos without transfection reagents is often possible, a process known as gymnosis.[13]

- Luciferase Assay:
  - After 24-48 hours of incubation with the LNA probes, lyse the cells.
  - Measure the Firefly and Renilla luciferase activities in the cell lysate using a dual-luciferase assay system and a luminometer.
- Data Analysis:
  - Normalize the Firefly luciferase activity to the Renilla luciferase activity for each sample.
  - Compare the normalized luciferase activity in cells treated with the LNA-G probe to those treated with the control oligonucleotide. An increase in luciferase activity indicates that the LNA probe successfully disrupted a repressive G4 element in the promoter.[1]

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